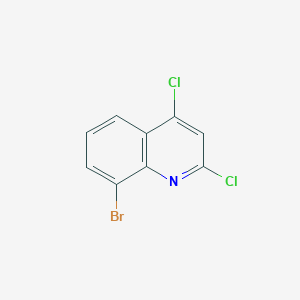

8-Bromo-2,4-dichloroquinoline

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

8-bromo-2,4-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMPRAHNBHWFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697474 | |

| Record name | 8-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406204-86-2 | |

| Record name | 8-Bromo-2,4-dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Bromo-2,4-dichloroquinoline chemical structure and properties

An In-depth Technical Guide to 8-Bromo-2,4-dichloroquinoline: Structure, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic compound built upon the quinoline framework. As a trifunctionalized scaffold, it possesses three distinct reactive sites: two chlorine atoms at the 2- and 4-positions and a bromine atom at the 8-position. This unique substitution pattern makes it a highly valuable and versatile intermediate in the field of organic synthesis. Its strategic importance lies in its capacity for selective, stepwise functionalization, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the chemical structure, properties, synthesis, reactivity, and potential applications of this important building block.

Chemical Structure and Physicochemical Properties

The foundational structure of this compound consists of a quinoline ring system—a fusion of a benzene ring and a pyridine ring. The strategic placement of the three halogen atoms significantly influences the molecule's electronic properties and reactivity.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 406204-86-2 | [1][2] |

| Molecular Formula | C₉H₄BrCl₂N | [1][2][3] |

| Molecular Weight | 276.94 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Predicted Boiling Point | 330.2 ± 24.0 °C | [4] |

| Storage Temperature | 2-8°C, under inert gas | [4] |

| SMILES | C1=CC2=C(C(=C1)Br)N=C(C=C2Cl)Cl | [3] |

| InChI | InChI=1S/C9H4BrCl2N/c10-6-3-1-2-5-7(11)4-8(12)13-9(5)6/h1-4H | [3] |

Synthesis Pathway

The synthesis of this compound typically proceeds from the corresponding 8-bromo-2,4-dihydroxyquinoline (also known as 8-bromoquinoline-2,4-diol). The critical transformation is the conversion of the hydroxyl groups at the 2- and 4-positions into chloro groups. This is a standard and robust method for producing chloro-substituted quinolines and related heterocycles.

The most common and effective reagent for this double chlorination is phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline or a phase-transfer catalyst. The reaction is driven by the formation of strong P-O bonds, which facilitates the replacement of the C-O bonds with C-Cl bonds. The reaction is typically conducted at elevated temperatures to ensure complete conversion.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis from 8-Bromoquinoline-2,4-diol

This protocol is based on established methodologies for the chlorination of analogous hydroxy-heterocycles.[5]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-bromoquinoline-2,4-diol (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10-15 equivalents) to the flask. This is typically done in a fume hood due to the corrosive and reactive nature of POCl₃. Add a catalytic amount of N,N-dimethylaniline (e.g., 0.3 equivalents).

-

Heating: Heat the reaction mixture to reflux (approximately 110-130°C) and maintain this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process and must be done with caution.

-

Extraction: Neutralize the acidic aqueous solution with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly basic. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes or petroleum ether and dichloromethane, to yield the pure this compound.[5]

Reactivity and Chemical Transformations

The utility of this compound as a synthetic intermediate stems from the differential reactivity of its three halogen substituents.

-

Nucleophilic Aromatic Substitution (SNAr) at C2 and C4: The chlorine atoms at the 2- and 4-positions are activated towards nucleophilic substitution by the electron-withdrawing nitrogen atom in the quinoline ring. This allows for the sequential and often selective introduction of various nucleophiles (e.g., amines, alcohols, thiols), which is a cornerstone of building diverse compound libraries.

-

Cross-Coupling Reactions at C8: The bromine atom at the 8-position is well-suited for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of aryl, heteroaryl, alkyl, or alkynyl groups.[6]

Caption: Key reaction pathways for this compound.

A typical Suzuki coupling protocol on a similar quinoline core involves reacting the bromo-quinoline with a boronic acid in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base (such as K₂CO₃) in a solvent mixture like acetonitrile and water, with heating.[6]

Potential Applications in Research and Drug Development

While specific research applications for this compound are not extensively documented, its structural motifs are prevalent in many biologically active molecules. Its potential can be inferred from studies on analogous quinoline and quinazoline structures.

-

Oncology and Kinase Inhibition: The quinoline core is a well-established scaffold in the design of kinase inhibitors, which are crucial in cancer therapy.[7] Derivatives of substituted quinolines are investigated for their ability to inhibit key signaling pathways involved in tumor growth and proliferation, such as those mediated by EGFR, VEGFR-2, and PI3K/Akt.[8] The functional handles on this compound make it an ideal starting point for creating libraries of potential kinase inhibitors.

-

Medicinal Chemistry Intermediate: Halogenated quinolines serve as key intermediates in the synthesis of a wide range of potential therapeutic agents. Studies on similar compounds suggest potential for development into antimicrobial, anticancer, and anti-inflammatory drugs.[7][9]

-

Materials Science: The rigid, aromatic structure of the quinoline system, combined with the ability to introduce diverse functional groups, makes this compound a candidate for the development of functional materials. These materials could possess specific electronic or optical properties for use in organic electronics or as chemical sensors.[7]

Predicted and Related Spectroscopic Data

| Spectroscopic Data Type | Predicted/Related Information | Source/Comment |

| Mass Spectrometry (MS) | Predicted [M+H]⁺: 275.89768 | [3] |

| Predicted Monoisotopic Mass: 274.8904 Da | [3] | |

| ¹H NMR | Aromatic region (δ 7.0-9.0 ppm). The protons on the benzene ring would show characteristic splitting patterns influenced by the bromine and the fused pyridine ring. | Based on general principles and data for related compounds like 8-bromoquinoline.[10] |

| ¹³C NMR | Aromatic carbons would appear in the δ 110-160 ppm range. Carbons attached to halogens and nitrogen would be significantly shifted. | Based on general principles.[11] |

| Infrared (IR) | Characteristic peaks for C=C and C=N stretching in the aromatic region (approx. 1400-1600 cm⁻¹), and C-Halogen stretching in the fingerprint region. | Based on general principles and data for related compounds. |

Safety and Handling

As a halogenated aromatic compound, this compound should be handled with care, following standard laboratory safety procedures.

-

Hazard Classification: Likely classified as an irritant. Similar compounds are noted to cause skin and serious eye irritation.[10][12]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust and prevent contact with skin and eyes.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

- 1. 406204-86-2 | MFCD15526788 | this compound [aaronchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. PubChemLite - this compound (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]

- 4. 8-BROMO-2,4-DICHLOROQUINAZOLINE CAS#: 331647-05-3 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 7. Buy 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 8-Bromo-2,4-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Bromo-2,4-dichloroquinoline, a halogenated quinoline derivative of significant interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physical properties, a plausible synthetic pathway, and essential safety considerations, offering a crucial resource for professionals in drug discovery and development.

Core Chemical Identity

This compound is a tricyclic aromatic heterocycle. The presence of three halogen atoms, one bromine and two chlorine, on the quinoline core imparts distinct reactivity and potential for further chemical modification.

CAS Number: 406204-86-2[1]

Molecular Formula: C₉H₄BrCl₂N[1]

Molecular Weight: 276.94 g/mol [1]

It is critical to distinguish this compound from its quinazoline analogue, 8-Bromo-2,4-dichloroquinazoline (CAS Number: 331647-05-3), as these two compounds are frequently confused in commercial and literature databases.[2][3][4]

Physicochemical Properties

Experimentally determined physical data for this compound is not widely available in the public domain. The data presented below is a combination of information from chemical suppliers and predicted values. Researchers should verify these properties experimentally.

| Property | Value | Source |

| CAS Number | 406204-86-2 | Aaronchem[1] |

| Molecular Formula | C₉H₄BrCl₂N | Aaronchem[1] |

| Molecular Weight | 276.94 | Aaronchem[1] |

| Appearance | White to Brown Solid Powder | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structural similarity |

Synthesis and Reaction Chemistry

Proposed Synthetic Pathway: Chlorination of 8-Bromo-2,4-dihydroxyquinoline

The key transformation in this proposed synthesis is the conversion of the hydroxyl groups at the 2- and 4-positions of the quinoline ring to chloro groups. This is a standard and widely employed reaction in heterocyclic chemistry, often achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Causality behind Experimental Choices:

-

Starting Material: 8-Bromo-2,4-dihydroxyquinoline is the logical precursor as the quinoline core is already formed, and the hydroxyl groups are readily converted to the desired chloro substituents.

-

Reagent: Phosphorus oxychloride is a powerful and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides. It also serves as the reaction solvent in many cases, driving the reaction to completion.

-

Heat: The reaction typically requires elevated temperatures to overcome the activation energy for the chlorination of the relatively unreactive hydroxyl groups on the aromatic ring.

-

Work-up: The work-up procedure with ice water is crucial to quench the excess reactive phosphorus oxychloride and to precipitate the organic product. The subsequent neutralization with a base is necessary to remove any acidic byproducts. Extraction with an organic solvent isolates the desired product from the aqueous phase. Purification by column chromatography is a standard method to obtain the final product with high purity.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place 8-bromo-2,4-dihydroxyquinoline (1 equivalent).

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 5-10 equivalents) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for several hours (e.g., 3-6 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Hazard Classification (Inferred from 8-Bromoquinoline):

-

Skin Irritation: May cause skin irritation.[6]

-

Eye Irritation: May cause serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[7]

Spectroscopic Data (Predicted)

Experimental spectroscopic data for this compound is not available in public databases. The following are predicted spectral characteristics based on the structure and data from similar compounds. Researchers should confirm the structure of their synthesized material using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm) corresponding to the four protons on the quinoline ring system. The chemical shifts and coupling patterns will be influenced by the positions of the bromine and chlorine substituents.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the quinoline core. The carbons attached to the halogens will show characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (276.94 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the quinoline core, and C-Br and C-Cl stretching vibrations.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis. The three halogen atoms provide multiple reactive sites for further functionalization through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) and nucleophilic substitution reactions. This allows for the synthesis of a diverse library of substituted quinoline derivatives for screening in drug discovery programs. Quinoline-based compounds have a well-documented history of exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel therapeutic agents.

Conclusion

This compound is a valuable chemical entity with significant potential for applications in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a practical (though proposed) synthetic route, and essential safety information. As with any chemical, particularly one with limited publicly available data, it is crucial for researchers to proceed with caution and to independently verify all physical and safety properties.

References

- 1. 406204-86-2 | MFCD15526788 | this compound [aaronchem.com]

- 2. echemi.com [echemi.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. scbt.com [scbt.com]

- 5. WO2010129451A1 - Process for preparing bromo-substituted quinolines - Google Patents [patents.google.com]

- 6. fishersci.com [fishersci.com]

- 7. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 8-Bromo-2,4-dichloroquinoline: A Technical Guide for Researchers

Disclaimer: This technical guide has been compiled based on established principles of spectroscopic analysis and a thorough review of existing literature on quinoline derivatives. As of the latest search, publicly available, experimentally verified NMR, IR, and MS spectra for 8-Bromo-2,4-dichloroquinoline are not readily accessible. Therefore, the spectral data and interpretations presented herein are predictive and intended to serve as an expert-guided reference for researchers anticipating the spectroscopic characteristics of this molecule.

Introduction

This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a cornerstone in the development of therapeutic agents, and the specific substitution pattern of this compound—a bromine atom on the carbocyclic ring and two chlorine atoms on the heterocyclic ring—imparts a unique electronic and steric profile. This profile can profoundly influence its biological activity and material properties. Accurate structural elucidation and purity assessment are paramount for any research and development endeavor involving this compound. This guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound, grounded in the fundamental principles of each technique and supported by data from analogous structures.

Molecular Structure and Expected Spectroscopic Behavior

The structure of this compound features a bicyclic aromatic system with distinct electronic environments. The electron-withdrawing nature of the two chlorine atoms at positions 2 and 4 will significantly deshield the protons and carbons in the pyridine ring. Conversely, the bromine atom at position 8 will primarily influence the carbocyclic (benzene) ring. This substitution pattern is expected to give rise to a well-resolved set of signals in the NMR spectra, characteristic vibrational modes in the IR spectrum, and a distinct fragmentation pattern in the mass spectrum.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide invaluable information about the connectivity and electronic environment of each atom.

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring high-quality NMR spectra of halogenated quinolines is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆) in a clean, dry NMR tube. The choice of solvent is critical, and CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup and Calibration:

-

The NMR spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to compensate for any field drift during the experiment.

-

The magnetic field homogeneity is optimized by a process called "shimming" to obtain sharp, symmetrical peaks.

-

-

¹H NMR Spectrum Acquisition:

-

A standard single-pulse experiment is typically employed.

-

Key parameters to be set include the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), relaxation delay (1-5 seconds, depending on the T₁ of the protons), and the number of scans. For dilute samples, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each unique carbon atom.

-

A larger spectral width (e.g., 0 to 200 ppm) is required compared to ¹H NMR.

-

Due to the low natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans is required to obtain a good signal-to-noise ratio.

-

Caption: A generalized workflow for NMR data acquisition.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show four signals in the aromatic region, corresponding to the four protons on the quinoline ring system.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.4 - 7.6 | Singlet (s) | - |

| H-5 | 7.9 - 8.1 | Doublet (d) | 8.0 - 9.0 |

| H-6 | 7.6 - 7.8 | Triplet (t) | 7.0 - 8.0 |

| H-7 | 7.8 - 8.0 | Doublet (d) | 7.0 - 8.0 |

Interpretation:

-

H-3: This proton is on the pyridine ring and is adjacent to two chlorine-bearing carbons. The absence of adjacent protons would result in a singlet. The electron-withdrawing effect of the chlorine atoms and the nitrogen will cause this proton to be significantly deshielded.

-

H-5, H-6, H-7: These protons are on the carbocyclic ring. Their chemical shifts and coupling patterns will be influenced by the bromine at C-8. H-6 is expected to be a triplet due to coupling with both H-5 and H-7. H-5 and H-7 will appear as doublets due to coupling with H-6. The deshielding effect of the bromine atom will be most pronounced on the ortho proton (H-7).

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, one for each carbon atom in the quinoline ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 122 - 126 |

| C-4 | 145 - 150 |

| C-4a | 128 - 132 |

| C-5 | 129 - 133 |

| C-6 | 127 - 131 |

| C-7 | 130 - 134 |

| C-8 | 118 - 122 |

| C-8a | 146 - 150 |

Interpretation:

-

C-2 and C-4: These carbons are directly attached to chlorine atoms and the nitrogen atom, leading to significant deshielding and placing their signals at the downfield end of the spectrum.

-

C-8: The carbon atom bearing the bromine atom (C-8) is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect," resulting in an upfield shift.

-

Quaternary Carbons (C-4a, C-8a): These carbons will typically show weaker signals compared to the protonated carbons due to the absence of the Nuclear Overhauser Effect (NOE). Their chemical shifts are influenced by their position at the ring fusion.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes within a molecule. For this compound, the IR spectrum will be characterized by absorptions corresponding to the aromatic C-H and C=C/C=N bonds, as well as the C-Cl and C-Br bonds.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

The solid nature of this compound makes the KBr pellet method a suitable technique for IR analysis.

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar. KBr is used because it is transparent in the mid-IR region.[2][3]

-

Thoroughly mix and grind the sample and KBr together to ensure a homogeneous mixture.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[4][5]

-

-

Spectrum Acquisition:

-

Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric (CO₂, H₂O) and instrumental interferences.

-

Place the sample pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |

| 1600 - 1450 | Aromatic C=C and C=N stretching | Strong to Medium |

| 1400 - 1000 | In-plane C-H bending and ring vibrations | Medium |

| 850 - 750 | Out-of-plane C-H bending | Strong |

| 800 - 600 | C-Cl stretching | Strong |

| 600 - 500 | C-Br stretching | Medium to Strong |

Interpretation:

-

The presence of sharp peaks in the 1600-1450 cm⁻¹ region is characteristic of the quinoline ring system.

-

The C-H out-of-plane bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

-

The strong absorptions in the lower frequency region (below 800 cm⁻¹) will be dominated by the carbon-halogen stretching vibrations, providing direct evidence for the presence of chlorine and bromine.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a common technique for the analysis of relatively small, volatile organic molecules.

-

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

The sample is vaporized under high vacuum and low heat.

-

-

Ionization:

-

The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

-

Fragmentation and Mass Analysis:

-

The high energy of the molecular ion often causes it to fragment into smaller, charged species (fragment ions) and neutral radicals.

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

-

Predicted Mass Spectral Data

The mass spectrum of this compound will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

-

Molecular Ion (M⁺•): The molecular ion peak will appear as a cluster of peaks due to the different isotopic combinations of Br and Cl. The most abundant peaks in this cluster would correspond to [C₉H₄⁷⁹Br³⁵Cl₂N]⁺, [C₉H₄⁸¹Br³⁵Cl₂N]⁺, [C₉H₄⁷⁹Br³⁵Cl³⁷ClN]⁺, etc. The calculated monoisotopic mass is approximately 274.89 g/mol .

-

Key Fragmentation Pathways:

-

Loss of Cl•: A common fragmentation pathway for chloro-substituted heterocycles is the loss of a chlorine radical, leading to a fragment ion at [M-35]⁺ and [M-37]⁺.

-

Loss of Br•: Similarly, the loss of a bromine radical would result in fragment ions at [M-79]⁺ and [M-81]⁺.

-

Loss of Halogens and HCN: Subsequent fragmentation may involve the loss of the second halogen atom or the elimination of a molecule of HCN from the heterocyclic ring.

-

Caption: A simplified representation of potential fragmentation pathways.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. While this guide presents predicted data based on established chemical principles, experimental verification remains the gold standard. The protocols and interpretive frameworks detailed herein offer a robust starting point for researchers working with this and structurally related compounds, ensuring a high degree of scientific integrity in their synthetic and analytical endeavors.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 8-Bromo-2,4-dichloroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2,4-dichloroquinoline is a key heterocyclic building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its strategic importance lies in the versatile reactivity of the chloro- and bromo-substituents, which allows for selective functionalization through nucleophilic substitution and cross-coupling reactions. This guide provides a comprehensive overview of the primary starting materials and a robust synthetic pathway for the preparation of this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Synthetic Strategy: A Two-Step Approach

The most direct and widely applicable synthetic route to this compound involves a two-step process commencing from readily available starting materials. This strategy hinges on the initial formation of the quinoline core via a condensation reaction, followed by a chlorination step to install the desired chloro-substituents.

Solubility of 8-Bromo-2,4-dichloroquinoline in common organic solvents

An In-depth Technical Guide to the Solubility of 8-Bromo-2,4-dichloroquinoline in Common Organic Solvents

Abstract

This compound is a substituted quinoline derivative with significant potential in medicinal chemistry and drug development. A comprehensive understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a detailed exploration of the theoretical and practical aspects of the solubility of this compound. In the absence of extensive published quantitative data, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and experimental protocols necessary to determine its solubility profile. We delve into the molecular structure of this compound to predict its solubility behavior and provide a step-by-step methodology for empirical solubility determination.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, with solubility being a critical hurdle. For a compound like this compound, which belongs to the versatile class of quinolines known for their diverse biological activities including antimalarial, antibacterial, and anticancer properties, understanding its solubility is not merely a matter of academic interest but a crucial parameter for its practical application.[1]

Solubility dictates the choice of solvents for reaction chemistry, impacts the efficiency of crystallization and purification processes, and is a key determinant of a drug's bioavailability. A poorly soluble compound can lead to difficulties in formulation, unreliable results in biological assays, and ultimately, failure in the drug development pipeline. Therefore, a thorough characterization of the solubility of this compound in a range of common organic solvents is an indispensable first step in its journey as a potential therapeutic agent.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

2.1. Molecular Structure and Polarity of this compound

To predict the solubility of this compound, we must first analyze its molecular structure.

-

Quinoline Core: The fused benzene and pyridine rings form a largely aromatic and relatively non-polar backbone.[1]

-

Halogen Substituents: The presence of a bromine atom and two chlorine atoms significantly influences the molecule's properties. These electronegative atoms introduce polar C-X bonds, increasing the overall molecular weight and contributing to dipole-dipole interactions.

-

Nitrogen Atom: The nitrogen atom in the quinoline ring is a site for potential hydrogen bonding, although its accessibility may be sterically hindered.

Overall, this compound can be classified as a moderately polar compound. Its aromatic nature suggests solubility in non-polar aromatic solvents, while the halogen and nitrogen atoms may impart some solubility in more polar solvents.

2.2. Classification of Common Organic Solvents

Organic solvents are typically categorized based on their polarity:

-

Non-Polar Solvents: (e.g., Hexane, Toluene, Diethyl Ether) These solvents have low dielectric constants and primarily interact through weak van der Waals forces.

-

Polar Aprotic Solvents: (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) These solvents possess a significant dipole moment but lack acidic protons for hydrogen bonding.

-

Polar Protic Solvents: (e.g., Methanol, Ethanol, Isopropanol, Water) These solvents have large dipole moments and contain O-H or N-H bonds, making them strong hydrogen bond donors and acceptors.

Experimental Determination of Solubility: A Standard Operating Procedure

Given the absence of readily available solubility data for this compound, an empirical approach is necessary. The following protocol outlines a reliable method for determining both qualitative and quantitative solubility.

3.1. Materials and Equipment

-

This compound (solid)

-

A selection of common organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3.2. Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in various solvents.

-

Preparation: Add approximately 1-2 mg of this compound to a series of labeled small test tubes or vials.

-

Solvent Addition: Add 1 mL of each test solvent to the respective tubes.

-

Mixing: Vigorously vortex each tube for 1-2 minutes.

-

Observation: Visually inspect each tube for the dissolution of the solid.

-

Classification: Categorize the solubility as:

-

Freely Soluble: Dissolves completely.

-

Sparingly Soluble: A significant portion of the solid dissolves.

-

Slightly Soluble: Only a small amount of the solid dissolves.

-

Insoluble: No apparent dissolution.

-

3.3. Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a precise measurement of solubility at a given temperature.

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the extracted supernatant through a 0.45 µm syringe filter to remove any remaining microparticles.

-

Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Determination

Caption: A flowchart illustrating the sequential workflow for both qualitative and quantitative solubility determination of this compound.

Data Presentation and Expected Trends

The following table provides a template for recording experimentally determined solubility data. Based on the theoretical principles discussed, we can also predict the likely solubility trends.

| Solvent Class | Solvent | Dielectric Constant (approx.) | Expected Solubility of this compound | Experimental Solubility (mg/mL at 25°C) |

| Non-Polar | Hexane | 1.9 | Low | |

| Toluene | 2.4 | Moderate to High | ||

| Diethyl Ether | 4.3 | Moderate | ||

| Polar Aprotic | Dichloromethane (DCM) | 9.1 | High | |

| Tetrahydrofuran (THF) | 7.5 | High | ||

| Ethyl Acetate | 6.0 | Moderate to High | ||

| Acetone | 21 | Moderate | ||

| Dimethylformamide (DMF) | 37 | High | ||

| Dimethyl Sulfoxide (DMSO) | 47 | High | ||

| Polar Protic | Methanol | 33 | Moderate | |

| Ethanol | 24 | Moderate | ||

| Isopropanol | 18 | Low to Moderate | ||

| Water | 80 | Very Low |

Discussion of Expected Trends:

-

High Solubility in Polar Aprotic Solvents: We anticipate high solubility in solvents like DCM, THF, DMF, and DMSO. These solvents can engage in dipole-dipole interactions with the polar C-Cl and C-Br bonds of this compound.

-

Moderate to High Solubility in Aromatic Solvents: The aromatic quinoline core should facilitate solubility in toluene through π-π stacking interactions.

-

Moderate Solubility in Alcohols: The ability of methanol and ethanol to act as hydrogen bond acceptors with the quinoline nitrogen may lead to moderate solubility. However, the overall non-polar character of the molecule will limit its solubility in these highly polar protic solvents.

-

Low Solubility in Non-Polar Aliphatic Solvents and Water: The polarity of this compound is likely too high for significant solubility in non-polar aliphatic solvents like hexane. Conversely, its inability to effectively disrupt the strong hydrogen-bonding network of water will result in very low aqueous solubility.

Relationship between Solvent Properties and Solubility

Caption: A conceptual diagram illustrating how the interplay of intermolecular forces between this compound and different solvent classes influences its solubility.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While theoretical predictions offer valuable guidance, empirical determination remains the gold standard. The provided experimental protocol is a robust starting point for any researcher working with this compound.

Future work should focus on generating a comprehensive, publicly available database of the solubility of this compound and its analogs in a wider range of solvents and at various temperatures. Such data will be invaluable for accelerating the development of quinoline-based therapeutics.

References

Navigating the Synthesis and Supply of 8-Bromo-2,4-dichloroquinoline: A Technical Guide for Chemical Researchers

For researchers, scientists, and professionals in drug development, the strategic acquisition and application of specialized chemical intermediates are paramount to innovation. Among these, 8-Bromo-2,4-dichloroquinoline emerges as a pivotal scaffold, offering a versatile platform for the synthesis of novel therapeutic agents. This technical guide provides an in-depth analysis of its commercial availability, key suppliers, and a detailed examination of its synthetic pathways, equipping research teams with the critical knowledge for its effective utilization.

Strategic Importance in Medicinal Chemistry

This compound is a halogenated quinoline derivative of significant interest in the field of medicinal chemistry. The quinoline core is a well-established pharmacophore present in numerous approved drugs, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties[1]. The strategic placement of three distinct functional handles—a bromine atom at the 8-position and chlorine atoms at the 2- and 4-positions—renders this molecule a highly versatile building block.

The differential reactivity of the chloro and bromo substituents allows for selective and sequential chemical modifications. The chlorine atoms, particularly at the 4-position, are susceptible to nucleophilic aromatic substitution, enabling the introduction of various amine, ether, and thioether linkages. The bromine atom, on the other hand, is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. This orthogonal reactivity is a key asset in the construction of complex molecular architectures and diverse chemical libraries for drug discovery programs.

Commercial Availability and Supplier Landscape

This compound, identified by the CAS Number 406204-86-2, is commercially available from a range of specialty chemical suppliers. For researchers, securing a reliable source with consistent quality is crucial for the reproducibility of experimental results. The table below provides a comparative overview of several notable suppliers.

| Supplier | Purity | Available Quantities | Additional Notes |

| Parchem | 97% | Inquire for details | Global supplier of specialty chemicals.[2] |

| Aaron-chem | Inquire for details | Inquire for details | Provides CAS and molecular formula information.[3] |

| CP Lab Safety | 97% | 1 gram | Specifies use for professional manufacturing and research.[4] |

| Ambeed, Inc. (via Sigma-Aldrich) | 98% | 250 mg, 1 g, 5 g, 10 g | Provides pricing and lead time information. Note: Often confused with the quinazoline isomer. |

Disclaimer: Availability, purity, and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

It is imperative for researchers to verify the identity and purity of the supplied material, as confusion with the isomeric 8-Bromo-2,4-dichloroquinazoline (CAS 331647-05-3) is common among some suppliers.[5]

Synthetic Pathways: A Proposed Protocol

Proposed Synthetic Scheme

References

Methodological & Application

Application Notes and Protocols: The Strategic Utility of 8-Bromo-2,4-dichloroquinoline in Modern Drug Discovery

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among the diverse array of quinoline-based intermediates, 8-Bromo-2,4-dichloroquinoline stands out as a particularly versatile and powerful building block for the synthesis of complex, biologically active molecules. Its strategic trifunctional nature, featuring three distinct and orthogonally reactive handles—two chlorine atoms at the C2 and C4 positions and a bromine atom at the C8 position—offers medicinal chemists a programmable platform for molecular elaboration. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed experimental protocols for its key transformations and insights into its application in the discovery of novel therapeutics, particularly kinase inhibitors.

Introduction: The Strategic Advantage of this compound

The inherent value of this compound in drug discovery lies in the differential reactivity of its three halogen substituents. This allows for a stepwise and controlled diversification of the quinoline core, which is a critical strategy in constructing libraries for structure-activity relationship (SAR) studies.

-

C4-Position Chlorine: This position is highly activated towards nucleophilic aromatic substitution (SNAr), making it the most reactive site. This allows for the facile introduction of various amine, alcohol, or thiol-based nucleophiles, a common feature in many kinase inhibitors that target the ATP-binding hinge region of kinases.[3]

-

C2-Position Chlorine: While also susceptible to SNAr, the C2-chloro group is generally less reactive than the C4-chloro group. It is more commonly functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, to introduce diverse aryl or heteroaryl moieties.

-

C8-Position Bromine: The C8-bromo group is the most versatile handle for palladium-catalyzed cross-coupling reactions. It readily participates in Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) reactions, enabling the exploration of chemical space around this region of the scaffold.[4]

This tiered reactivity provides a logical and efficient pathway for building molecular complexity, as illustrated in the workflow below.

Figure 1: A logical workflow for the sequential functionalization of this compound.

Synthesis of the this compound Intermediate

The starting material is typically synthesized from the corresponding 8-bromoquinoline-2,4-diol via a chlorination reaction. Phosphorus oxychloride (POCl₃) is a standard and effective reagent for this transformation.

Figure 2: Synthesis of this compound.

Protocol 2.1: Synthesis of this compound

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Reagents: To the flask, add 8-bromoquinoline-2,4-diol (1.0 eq). Carefully add phosphorus oxychloride (POCl₃, 10.0 eq) portion-wise. Caution: POCl₃ is highly corrosive and reacts violently with water.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Allow the mixture to cool to room temperature. Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound as a solid.

Key Synthetic Protocols for Drug Discovery Applications

The following protocols detail the primary transformations used to elaborate the this compound core.

Selective Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C4-position is the most electrophilic carbon on the quinoline ring, making it highly susceptible to nucleophilic attack. This reaction is fundamental for installing hinge-binding motifs in kinase inhibitors.

Figure 3: S(N)Ar reaction at the C4-position.

Protocol 3.1.1: Synthesis of N-Aryl-8-bromo-2-chloroquinolin-4-amine

-

Setup: To a sealable reaction vessel, add this compound (1.0 eq), the desired primary or secondary amine (e.g., aniline, 1.1 eq), and a suitable solvent such as n-butanol or isopropanol.

-

Base: Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the HCl generated during the reaction.

-

Reaction: Seal the vessel and heat the mixture to 100°C for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried.

-

Purification: If no precipitate forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by silica gel chromatography to yield the desired 4-aminoquinoline product.[3]

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for C-C bond formation.[5][6] It allows for the introduction of a vast array of aryl and heteroaryl groups at either the C2 or C8 positions. The following protocol is generalized for coupling at the C8-bromo position.

References

- 1. Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. | Semantic Scholar [semanticscholar.org]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 8-Bromo-2,4-dichloroquinoline

Introduction: The Quinoline Scaffold as a Privileged Motif in Medicinal Chemistry

The quinoline ring system is a cornerstone in the architecture of a vast array of pharmaceuticals and biologically active compounds.[1] Its versatile structure allows for functionalization at multiple positions, enabling the fine-tuning of physicochemical and pharmacological properties. 8-Bromo-2,4-dichloroquinoline is a particularly valuable synthetic intermediate, offering three distinct halogenated sites that can be selectively manipulated to build molecular complexity. This guide provides a comprehensive overview and detailed protocols for the strategic nucleophilic aromatic substitution (SNAr) on this trifunctionalized scaffold, empowering researchers in drug discovery and development to unlock its synthetic potential.

We will explore the hierarchical reactivity of the chloro and bromo substituents, detailing protocols for the selective introduction of amine, alkoxy, and thioether moieties. The discussion will be grounded in the fundamental principles of SNAr and palladium-catalyzed cross-coupling reactions, providing not just a "how-to" but a "why" for the experimental choices.

Understanding the Reactivity Landscape of this compound

The key to unlocking the synthetic utility of this compound lies in understanding the differential reactivity of its three halogen atoms. This reactivity is governed by the electronic properties of the quinoline ring system.

The Hierarchy of Halogen Reactivity

The chlorine atoms at the C2 and C4 positions are situated on the pyridine ring, which is electron-deficient due to the electronegative nitrogen atom. This electron deficiency makes the C2 and C4 positions highly susceptible to nucleophilic attack. In contrast, the bromine atom at the C8 position is on the carbocyclic (benzene) ring, which is less electron-deficient and therefore not activated towards traditional SNAr reactions.

Between the two chlorine atoms, the C4 position is generally more reactive towards nucleophilic attack than the C2 position.[2] This is attributed to the more effective stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4.[3] The nitrogen atom can better delocalize the negative charge through resonance when the attack occurs at the para-position (C4) relative to the nitrogen.

Therefore, the general order of reactivity for nucleophilic aromatic substitution is:

C4-Cl > C2-Cl >> C8-Br

This predictable hierarchy allows for a sequential and regioselective functionalization of the molecule. The C4-chloro group can be selectively replaced under relatively mild SNAr conditions, leaving the C2-chloro and C8-bromo groups intact. Subsequent, more forcing conditions or a switch to palladium-catalyzed cross-coupling chemistry can then be employed to functionalize the remaining positions.

Reaction Mechanisms: A Tale of Two Pathways

The substitution of the halogen atoms on this compound proceeds through two primary mechanistic pathways:

-

Nucleophilic Aromatic Substitution (SNAr): This is the operative mechanism for the substitution of the chlorine atoms at the C2 and C4 positions. It is a two-step addition-elimination process.[4]

-

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] This is typically the rate-determining step.

-

Step 2: Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion.

-

-

Palladium-Catalyzed Cross-Coupling: The C8-bromo bond, being on an electron-richer ring, is unreactive towards SNAr. Its functionalization requires the intervention of a transition metal catalyst, most commonly palladium. Reactions such as the Buchwald-Hartwig amination, Suzuki coupling, and Sonogashira coupling are employed.[2][5][6] These reactions proceed through a catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[5]

Visualizing the Reaction Pathways

References

- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: Selective Palladium-Catalyzed Amination of 8-Bromo-2,4-dichloroquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The ability to selectively introduce amine functionalities at specific positions on a polyhalogenated quinoline core is a critical synthetic challenge, offering a gateway to novel molecular architectures and diversified compound libraries.[2] This document provides a detailed technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 8-bromo-2,4-dichloroquinoline. We will explore the underlying principles of chemoselectivity, dissect the roles of key reaction components, and present a robust, step-by-step protocol for the preferential amination at the C8-position. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful cross-coupling reaction for the synthesis of complex N-aryl quinolinamines.

The Chemistry of Selective C-N Cross-Coupling

The Buchwald-Hartwig Amination: A Paradigm in C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds from aryl halides/pseudohalides and amines.[3][4] This transformation has revolutionized synthetic chemistry, largely replacing harsher, traditional methods which often suffer from limited substrate scope and poor functional group tolerance.[3][5] The reaction's success hinges on the use of a palladium catalyst, typically in conjunction with bulky, electron-rich phosphine ligands, and a base to facilitate the key bond-forming step.[5][6]

The Basis of Selectivity: Unraveling the Reactivity of this compound

The primary challenge in the functionalization of this compound is controlling which of the three halogen atoms reacts. The observed selectivity is governed by two main factors: the inherent reactivity of the carbon-halogen bond toward palladium and the electronic environment of the halogen's position on the quinoline ring.

-

Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the first and rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst. The barrier to this step is directly related to the carbon-halogen bond dissociation energy. The established reactivity trend is C–I > C–Br > C–Cl.[4] Consequently, the C8-Br bond on the substrate is significantly more reactive towards oxidative addition than the C2-Cl and C4-Cl bonds. This difference forms the primary basis for achieving selective amination at the C8 position.

-

Positional Reactivity on the Quinoline Core: The chlorine atoms at the C2 and C4 positions of the quinoline ring exhibit distinct reactivities from each other. The C2 position is generally more susceptible to substitution than the C4 position in palladium-catalyzed aminations.[7][8] This is attributed to a combination of electronic and steric factors. While our primary protocol focuses on C8 selectivity, this differential reactivity of the chloro-substituents is a key consideration for potential subsequent functionalization steps.

The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[9][10] Understanding this cycle is crucial for troubleshooting and optimizing the reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C8-Br bond of the quinoline, forming a Pd(II) intermediate. This is the chemoselectivity-determining step.

-

Amine Coordination & Deprotonation: The amine coupling partner coordinates to the palladium center, displacing the halide. A strong base then deprotonates the coordinated amine to form a palladium amido complex.[9]

-

Reductive Elimination: This is the final, C-N bond-forming step. The aryl group and the amino group are eliminated from the palladium center, yielding the N-aryl quinolinamine product and regenerating the active Pd(0) catalyst.[4]

Key Experimental Parameters & Rationale

The success of the selective amination relies on the careful selection of each reaction component.

| Component | Example(s) | Rationale & Field Insights |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are air-stable Pd(II) or Pd(0) precursors that are reduced in situ by the phosphine ligand or amine to generate the active Pd(0) catalyst.[5] Pd₂(dba)₃ is often preferred as it is already in the Pd(0) state. |

| Phosphine Ligand | BINAP, DavePhos, XPhos, RuPhos | This is the most critical parameter. Bulky, electron-rich biarylmonophosphine ligands (the "Buchwald Ligands") are essential.[6] They promote the rate-limiting reductive elimination step and stabilize the monoligated Pd(0) species. For challenging substrates or sterically hindered amines, more advanced ligands like DavePhos may be required over simpler ones like BINAP to achieve good yields.[7][11] |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[9] Sodium tert-butoxide (NaOt-Bu) is very common and effective. However, it can sometimes act as a nucleophile, leading to tert-butoxy substitution as a side product, especially at the more reactive C2 position.[7] K₃PO₄ is a milder, non-nucleophilic alternative. |

| Solvent | Dioxane, Toluene | Anhydrous, aprotic, and non-coordinating solvents are necessary. Toluene and dioxane are the most common choices. It is imperative to use anhydrous and degassed solvents to prevent catalyst deactivation and competing hydrolysis reactions.[5] |

| Temperature | 80 - 110 °C | The reaction typically requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. The optimal temperature must be determined empirically but is usually near the reflux temperature of the solvent.[7] |

Protocol for Selective C8 Amination of this compound

This protocol describes a general procedure for the selective coupling of an amine with the C8 position of this compound.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Eq. | Notes |

| This compound | 277.95 | 1.0 | 1.0 | Substrate |

| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 | Nucleophile |

| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 | Palladium Precatalyst (2 mol % Pd) |

| BINAP | 622.67 | 0.04 | 0.04 | Ligand (4 mol %) |

| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 1.4 | Base |

| Anhydrous Dioxane | - | ~5 mL | - | Solvent (Concentration ~0.2 M) |

Experimental Workflow

Step-by-Step Protocol

Safety Precaution: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere. Palladium reagents and phosphine ligands can be toxic. NaOt-Bu is a strong base and is corrosive and moisture-sensitive.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (278 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), BINAP (25 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

-

Reagent Addition: Through the septum, add anhydrous dioxane (5 mL) via a dry syringe, followed by the amine (e.g., morpholine, 105 µL, 1.2 mmol).

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) or LC-MS. The reaction is typically complete within 6-18 hours.[7]

-

Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by adding water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the desired 8-amino-2,4-dichloroquinoline product.

Characterization

The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to confirm its structure and purity. The disappearance of the C-Br bond and the appearance of new N-H (for primary/secondary amines) or N-CHₓ signals will be evident in the spectra.

Troubleshooting and Advanced Considerations

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (moisture/air exposure); Insufficient temperature; Poorly soluble base. | Ensure all reagents and solvents are anhydrous and the system is rigorously inert. Increase temperature in 10 °C increments. If using K₃PO₄, ensure it is finely powdered. Screen a more active ligand like XPhos or RuPhos.[3] |

| Hydrodehalogenation | Side reaction of the palladium hydride species. | Use a different ligand or base. Ensure the amine is of high purity. |

| Butoxy-substitution | NaOt-Bu acting as a nucleophile.[7] | Switch to a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. This may require slightly longer reaction times or a more active catalyst system. |

| Formation of Di-adducts | Reaction at C2 or C4 position. | Lower the reaction temperature. Reduce the equivalents of amine to be closer to stoichiometric (1.05-1.1 eq.). Use a less active ligand system if selectivity is a major issue. Forcing di-amination often requires more forcing conditions and a different ligand like DavePhos.[7] |

Further Functionalization: The resulting 8-amino-2,4-dichloroquinoline product is a valuable intermediate. The remaining C2-Cl and C4-Cl bonds can be selectively functionalized in subsequent cross-coupling reactions, leveraging their differential reactivity to build molecular complexity in a controlled, stepwise manner.[7][11]

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Catalysts and Ligands - Enamine [enamine.net]

- 7. Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Synthesis and Evaluation of 8-Bromo-2,4-dichloroquinoline Derivatives as Potential Anticancer Agents

Abstract

The quinoline scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of compounds with significant pharmacological activities, particularly in oncology.[1][2][3] This document provides a comprehensive guide for the synthesis, derivatization, and in vitro evaluation of 8-bromo-2,4-dichloroquinoline, a key intermediate for developing novel anticancer agents. We detail the rationale behind the molecular design, provide robust, step-by-step protocols for chemical synthesis, and outline a standard methodology for assessing the cytotoxic effects of the resulting derivatives against common cancer cell lines. This guide is intended for researchers in medicinal chemistry, chemical biology, and drug development.

Introduction: The Quinoline Scaffold in Cancer Therapy

Quinoline (1-azanaphthalene) and its derivatives have consistently demonstrated a broad spectrum of biological activities, including antimalarial, antimicrobial, and anti-inflammatory properties.[2][4] In the field of oncology, this scaffold is of paramount importance, forming the core of several established and developmental drugs.[3] The anticancer efficacy of quinoline-based compounds stems from their ability to engage with various molecular targets, leading to mechanisms such as the inhibition of topoisomerase enzymes, disruption of tubulin polymerization, induction of apoptosis, and modulation of cell signaling pathways that govern cell cycle progression and angiogenesis.[1][2][5]

The strategic functionalization of the quinoline ring is a cornerstone of modern medicinal chemistry. By introducing specific substituents at various positions, it is possible to fine-tune the compound's physicochemical properties, target affinity, and metabolic stability. This application note focuses on the this compound scaffold as a versatile platform for generating a library of novel chemical entities for anticancer screening.

Rationale for the this compound Scaffold

The selection of this specific scaffold is based on a logical design strategy aimed at maximizing synthetic versatility and potential biological activity.

-

The 2,4-Dichloro Functionality : The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. Crucially, the C4 position is typically more activated and susceptible to substitution than the C2 position. This differential reactivity allows for a controlled, sequential derivatization, enabling the introduction of a diverse array of nucleophiles (e.g., amines, thiols, alcohols) to build a library of analogues for structure-activity relationship (SAR) studies.[1]

-

The 8-Bromo Functionality : The bromine atom at the C8 position serves a dual purpose. Firstly, it can be retained as a key pharmacophoric feature, potentially enhancing biological activity through halogen bonding or by modifying the electronic and lipophilic properties of the molecule. Several studies have highlighted the potent antiproliferative effects of brominated quinolines.[6][7] Secondly, the bromine atom provides a reactive handle for late-stage diversification through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), further expanding the chemical space that can be explored.

This strategic combination of reactive sites makes this compound an ideal starting point for the discovery of new quinoline-based anticancer agents.

Synthetic Workflow Overview

The overall process involves a multi-step synthesis of the core intermediate followed by a systematic derivatization and subsequent biological screening.

Caption: High-level workflow from synthesis to biological evaluation.

Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route based on established quinoline synthesis methodologies, such as the Gould-Jacobs reaction.[2] The procedure involves the condensation of a bromoaniline with a malonic acid derivative, followed by cyclization, hydrolysis, and chlorination.

4.1. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromoaniline | ReagentPlus®, ≥99% | Sigma-Aldrich | |

| Diethyl (ethoxymethylene)malonate | 98% | Acros Organics | |

| Diphenyl ether | 99% | Alfa Aesar | High-boiling solvent |

| Sodium hydroxide (NaOH) | ACS Reagent, ≥97% | Fisher Chemical | For hydrolysis |

| Hydrochloric acid (HCl), concentrated | ACS Grade | VWR Chemicals | For neutralization and acidification |

| Phosphorus oxychloride (POCl₃) | 99% | Sigma-Aldrich | Corrosive and toxic, handle in fume hood |

| Dichloromethane (DCM), Ethyl acetate | HPLC Grade | Fisher Chemical | For extraction and chromatography |

| Silica Gel | 60 Å, 230-400 mesh | EMD Millipore | For column chromatography |

4.2. Step-by-Step Procedure

Step 1: Synthesis of Diethyl 2-((2-bromophenyl)amino)methylenemalonate

-

In a 250 mL round-bottom flask, combine 2-bromoaniline (10.0 g, 58.1 mmol) and diethyl (ethoxymethylene)malonate (13.8 g, 63.9 mmol).

-

Heat the mixture at 110-120 °C for 2 hours with stirring. The mixture will become a homogenous melt.

-

Allow the reaction to cool to room temperature. The product will solidify upon cooling.

-

Recrystallize the crude solid from ethanol to yield the intermediate as a crystalline solid.

Step 2: Thermal Cyclization to Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate

-

In a 500 mL three-neck flask equipped with a thermometer and a reflux condenser, add 250 mL of diphenyl ether. Heat the solvent to 250 °C.

-

Add the product from Step 1 in small portions to the hot diphenyl ether over 30 minutes.

-

Maintain the temperature at 250 °C for an additional 1 hour after the addition is complete.

-

Allow the mixture to cool to room temperature. The cyclized product will precipitate.

-

Filter the solid precipitate and wash thoroughly with hexane to remove the diphenyl ether.

Step 3: Hydrolysis and Decarboxylation to 8-Bromo-4-hydroxyquinoline

-

Suspend the crude product from Step 2 in a 10% aqueous sodium hydroxide solution (200 mL).

-

Heat the mixture to reflux for 4 hours until the solid completely dissolves.

-

Cool the solution in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid. A precipitate will form.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 8-bromo-4-hydroxyquinoline.

Step 4: Chlorination to this compound

-

CAUTION: This step must be performed in a well-ventilated fume hood. Phosphorus oxychloride is highly corrosive and reacts violently with water.

-

In a 100 mL round-bottom flask, carefully add 8-bromo-4-hydroxyquinoline (5.0 g, 22.3 mmol) to phosphorus oxychloride (30 mL, 323 mmol).

-